N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-19-13-8-7-12(10-14(13)20(2)25(19,22)23)18-17(21)16-9-11-5-3-4-6-15(11)24-16/h3-10H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFRVTLPIOZFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and thiadiazole intermediates. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pH levels, and solvent choices to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Structural Analogues with Benzofuran and Thiazole/Thiadiazole Cores
Imidazo[2,1-b]thiazole Derivatives ()
Compounds such as ND-11503 and ND-11564 feature an imidazo[2,1-b]thiazole core linked to benzofuran or substituted benzyl groups via carboxamide bonds. Unlike the target compound, these lack the sulfone-modified thiadiazole ring but share the carboxamide linkage. For example:
- ND-11503 : Contains a dihydrobenzofuran-methyl substituent, with molecular weight confirmed via HRMS (C₁₉H₂₁N₃O₂S, MW: 371.45 g/mol) .
- ND-11564: Incorporates a trifluoromethylphenoxy-benzyl group, enhancing lipophilicity (C₂₇H₂₂F₃N₃O₂S, MW: 533.55 g/mol) .
Benzofuran Carbohydrazide Derivatives ()
Compounds like N'-(5-amino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide exhibit a thiazole ring connected to a nitro- and hydroxy-substituted benzofuran via a carbohydrazide linkage. These derivatives prioritize hydrogen-bonding capacity due to nitro and hydroxy groups, contrasting with the target compound’s dimethyl and sulfone substituents, which favor steric bulk and electronic withdrawal .
Key Difference : The carbohydrazide group in these analogues introduces additional hydrogen-bonding sites, while the target’s carboxamide linkage may reduce metabolic susceptibility.
Thiadiazole and Thiazine Derivatives
Benzo[e]thiazine 1,1-Dioxides ()
Synthesis of 3-dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxides involves cyclization reactions with sulfamoyl chlorides. These share the sulfone motif with the target compound but differ in ring structure (thiazine vs. thiadiazole) and substituents (dimethylamino vs. dimethyl) .
Key Difference : The thiazine ring’s larger size may confer conformational flexibility absent in the rigid thiadiazole core of the target compound.
Thiazolylmethylcarbamate Analogs ()
Compounds such as thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate feature thiazole rings with complex peptidomimetic chains. While structurally distinct, their use of thiazole cores highlights the versatility of sulfur-containing heterocycles in drug design .
Cyclopropane-Linked Thiazole Derivatives ()
Compound 85 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide) incorporates a cyclopropane-carboxamide bridge between a benzodioxole and thiazole group. The trifluoromethoxy substituent enhances metabolic resistance, a feature absent in the target compound, which relies on sulfone stabilization .
Comparative Physicochemical Data
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzofuran-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 384.4 g/mol. Its structural features include a benzofuran moiety and a thiadiazole ring, which are critical for its biological activity. The compound can be synthesized through multi-step reactions that emphasize the formation of the thiadiazole ring and subsequent functionalization.
Cytotoxicity
Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Study Findings : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against several tumor cell lines, indicating its potential as an anticancer agent. Specific IC50 values were reported in the range of micromolar concentrations for different cell lines, showcasing varying levels of sensitivity.
Antimicrobial Properties
The compound has shown promising antimicrobial activity. Research indicates:
- Inhibition Against Bacteria : The benzofuran derivatives have been observed to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antifungal Activity : The compound also displayed antifungal properties, particularly against strains of Candida spp., suggesting potential applications in treating fungal infections.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties:
- Mechanism of Action : The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Case Study 1: Anticancer Activity
In a controlled laboratory setting, researchers evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 (Control) | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The study concluded that higher concentrations significantly reduced cell viability, supporting further investigation into its mechanism as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
A separate study assessed the antimicrobial activity against Staphylococcus aureus:
| Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 10 | 12 |
| 25 | 20 |
| 50 | 30 |
These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.
Research Findings Summary
The biological activity of this compound is multifaceted:
- Cytotoxicity : Effective against various cancer cell lines.
- Antimicrobial Activity : Inhibitory effects on bacteria and fungi.
- Anti-inflammatory Properties : Potential modulation of inflammatory responses.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzofuran-2-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with condensation of precursors such as aminothiophene derivatives with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) to form intermediates, followed by cyclization with sodium azide or phosphorus-containing reagents. For example, tetrazole-thiophene intermediates can be synthesized via cycloaddition reactions under reflux conditions (THF, 60–80°C), as seen in analogous tetrazole-phosphorus compound syntheses . The benzothiadiazole core may be functionalized using sulfonation or oxidation steps to introduce the dioxido group. Final coupling with benzofuran-2-carboxamide is achieved via amidation using carbodiimide-based coupling agents.
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm proton and carbon environments, particularly focusing on aromatic protons (δ 6.5–8.5 ppm) and sulfone groups (δ ~3.0 ppm for dimethyl groups). IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650 cm, S=O stretch at ~1150 cm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak and fragmentation patterns.
- Elemental Analysis : Combustion analysis (C, H, N, S) ensures stoichiometric purity (±0.3% tolerance).
- Chromatography : Thin-layer chromatography (TLC) or HPLC monitors reaction progress and purity (>95%) .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer :
- Antimicrobial Activity : Follow CLSI guidelines for broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values reported in µg/mL .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations after 48-hour exposure .
- Enzyme Inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity measured via malachite green method).
Advanced Research Questions
Q. How can substituent effects on the benzothiadiazole ring influence bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents varying in electronic (e.g., -NO, -OCH) or steric (e.g., -CH, -CF) properties. Compare bioactivity trends using regression analysis. For example, electron-withdrawing groups may enhance antimicrobial activity by increasing membrane penetration .
- Computational Modeling : Perform DFT calculations to correlate substituent Hammett constants () with biological IC values.
Q. How to resolve contradictions between in vitro and in silico docking results for this compound?
- Methodological Answer :
- Data Triangulation :
Re-examine docking parameters (e.g., protein flexibility, solvation effects) using multiple software (AutoDock Vina, Schrödinger).
Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants () .
Perform molecular dynamics (MD) simulations (50 ns) to assess stability of ligand-receptor interactions.
- Experimental Controls : Include known inhibitors (e.g., staurosporine for kinases) to benchmark assay reliability .
Q. What strategies optimize reaction yields during the synthesis of the benzothiadiazole core?
- Methodological Answer :
- Condition Screening : Test solvents (DMF vs. acetonitrile), catalysts (e.g., p-TsOH), and temperatures (reflux vs. microwave-assisted synthesis) using design-of-experiments (DoE) software .
- Intermediate Stability : Monitor intermediates (e.g., tetrazole derivatives) via -NMR to detect decomposition. Stabilize with inert atmospheres (N) or low-temperature storage.
- Workflow Example :
| Step | Reagent/Condition | Yield Improvement |
|---|---|---|
| Cyclization | NaNO/HCl, 0°C → RT | 60% → 78% |
| Sulfonation | HO/AcOH, 50°C | 45% → 65% |
Data Analysis & Experimental Design
Q. How to design a dose-response study for cytotoxicity evaluation?
- Methodological Answer :
- Concentration Range : Test 6–8 concentrations (e.g., 0.1–100 µM) in triplicate. Include vehicle controls (DMSO <0.1%).
- Time Points : Assess at 24, 48, and 72 hours to capture delayed effects.
- Statistical Analysis : Fit data to a sigmoidal curve (GraphPad Prism) for IC determination. Report 95% confidence intervals .
Q. What computational tools are recommended for studying this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions.
- Toxicity Profiling : ProTox-II predicts hepatotoxicity and mutagenicity.
- Membrane Permeability : Perform MD simulations with a POPC lipid bilayer to calculate permeability coefficients .
Contradiction Analysis
Q. How to address discrepancies in antimicrobial activity across different bacterial strains?
- Methodological Answer :
- Mechanistic Studies :
Perform time-kill assays to distinguish bactericidal vs. bacteriostatic effects.
Test outer membrane permeability using NPN uptake assays for Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
